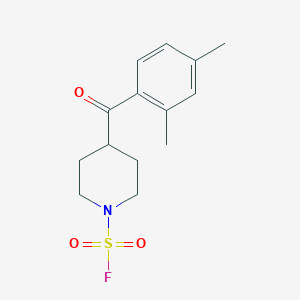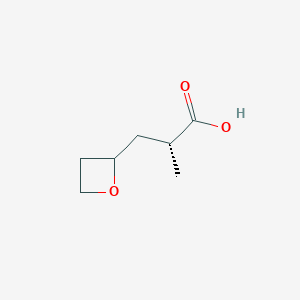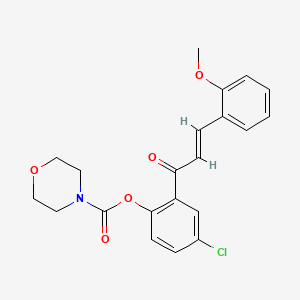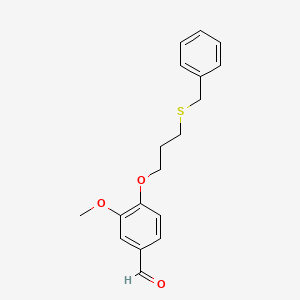
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, also known as BPyMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPyMS is a sulfonamide derivative that contains two pyridine rings and a methanesulfonamide group.
Scientific Research Applications
Complex Formation and Supramolecular Frameworks :
- Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, closely related to N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, are known to form a variety of complexes with transition metals. These ligands can behave as both monotopic and ditopic, bridging two metal centers in various molecular structures. This versatility is influenced by factors like counteranions and ligand substituents, offering potential in designing novel supramolecular frameworks (Manzano et al., 2016).
Synthesis and Biological Activity :
- Pyridyl functionalized bis(pyrazol-1-yl)methanes, which share structural similarities with this compound, have been synthesized and their diorganotin derivatives exhibit cytotoxic activity for Hela cells in vitro. This indicates potential biomedical applications, particularly in cancer research (Li et al., 2010).
Ionic Liquid Properties :
- The synthesis and analysis of bis(methanesulfonyl)amide salts, related to this compound, have shown that these compounds can produce ionic liquids with unique properties like low melting points, increased viscosity, and altered thermal and electrical stability. These findings are important for the development of new ionic liquids with tailored properties for specific industrial applications (Pringle et al., 2003).
Halogen Bonding and Anion Recognition :
- Methanesulfonyl-polarized iodine halogen bonding units have been synthesized, which are capable of binding halides in polar media. This research demonstrates the potential of using methanesulfonyl groups for designing new anion receptors, which could have implications in sensing technologies and catalysis (Lohrman et al., 2019).
Film Fabrication and Electrooptic Response :
- Research on pyrrole-pyridine-based chromophores, which are structurally related to this compound, has shown their potential in electrooptic film fabrication. The molecular architecture of these chromophores influences the film growth method, microstructure, and optical response, suggesting their applicability in advanced materials science (Facchetti et al., 2006).
Catalysis and Hydrogenation Reactions :
- N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used in catalysis, particularly in the transfer hydrogenation of ketones. These findings suggest that this compound could be explored for its catalytic properties, especially in reactions that require the transfer of hydrogen (Ruff et al., 2016).
properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-19(17,18)16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFTMBQIJAWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)
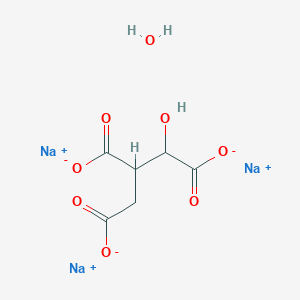
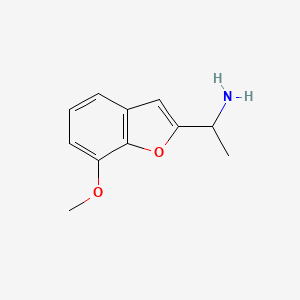
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)

